Superior Clinical Anti-Inflammatory Potency vs. Glycyrrhetinic Acid and Monoammonium Glycyrrhizate
Stearyl glycyrrhetinate demonstrates a reported anti-inflammatory effect that is 2.3 times greater than its parent compound, glycyrrhetinic acid, and 3.5 times greater than the common water-soluble salt, monoammonium glycyrrhizate . This differential is corroborated by a clinical efficacy rate of 75.9% observed in a multi-hospital Japanese trial enrolling 377 patients with skin diseases, establishing a performance benchmark that these comparators cannot match at equivalent concentrations .
| Evidence Dimension | Relative Anti-inflammatory Potency & Clinical Efficacy Rate |
|---|---|
| Target Compound Data | Efficacy Rate: 75.9% in 377 patients |
| Comparator Or Baseline | Glycyrrhetinic Acid (Potency Index = 1.0); Monoammonium Glycyrrhizate (Potency Index = 0.66 vs. Target) |
| Quantified Difference | 2.3-fold greater potency than glycyrrhetinic acid; 3.5-fold greater potency than monoammonium glycyrrhizate |
| Conditions | Multi-center clinical trials in Japan; results compiled from manufacturer's technical documentation. |
Why This Matters
For procurement, this validates that a lower concentration of stearyl glycyrrhetinate can achieve a therapeutic effect that requires significantly higher, and potentially more irritating, concentrations of cheaper in-class alternatives.
